2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole under IUPAC guidelines. This name reflects its core benzimidazole structure (a fused benzene and imidazole ring system) and substituents:
- 2-(2-chloro-3-pyridinyl) : A chlorinated pyridine ring attached at position 2 of the benzimidazole.
- 5,6-dimethyl : Two methyl groups at positions 5 and 6 of the benzimidazole ring.
- 1-propyl : A propyl chain at position 1 of the benzimidazole, replacing one hydrogen atom.
The CAS number 344279-08-9 and molecular formula C₁₇H₁₈ClN₃ confirm its identity.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₈ClN₃ comprises:
| Element | Quantity | Role in Structure |
|---|---|---|
| Carbon (C) | 17 | Benzimidazole core, pyridine ring, propyl chain |
| Hydrogen (H) | 18 | Aliphatic bonds (propyl group), aromatic hydrogens |
| Chlorine (Cl) | 1 | Electronegative substituent on pyridine ring |
| Nitrogen (N) | 3 | Aromatic nitrogens in benzimidazole and pyridine |
The molar mass is 299.8 g/mol , calculated as:
$$
\text{Molar Mass} = (12 \times 17) + (1 \times 18) + (35.45 \times 1) + (14 \times 3) = 299.8 \, \text{g/mol}
$$
This aligns with data from chemical databases.
X-ray Crystallographic Studies and Molecular Geometry
While no direct X-ray crystallography data is publicly available for this compound, structural insights can be inferred from related benzimidazole derivatives. Key geometric features include:
- Planar Benzimidazole Core : The fusion of benzene and imidazole rings creates a rigid, planar structure.
- Substituent Orientation :
Conformational Analysis via Computational Modeling
Computational studies (e.g., density functional theory (DFT) or molecular mechanics) predict the following:
- Torsion Angles :
- Steric Effects :
Comparative Structural Analysis with Related Benzimidazole Derivatives
The compound’s structure is compared to analogs in Table 1:
Key Differences :
- Electron-Withdrawing Groups : The chlorine atom on the pyridine ring increases electrophilicity compared to non-chlorinated analogs.
- Alkyl Chain Influence : The 1-propyl group enhances lipophilicity, altering solubility profiles.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h5-7,9-10H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQVERFGFNPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C(=C2)C)C)N=C1C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole typically involves multi-step organic reactions
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-3-pyridine as a starting material.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridinyl Chlorine
The chlorine atom at the pyridine ring (position 2) undergoes nucleophilic substitution under mild conditions. This reactivity is critical for derivatization:
Mechanistic Insight : The electron-withdrawing pyridine ring activates the C–Cl bond for substitution, enabling reactions with oxygen, nitrogen, or sulfur-based nucleophiles.
Functionalization of the Benzimidazole NH Group
The NH group in the benzimidazole core participates in alkylation or acylation:
Alkylation
Reaction with alkyl halides under basic conditions:
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide (K₂CO₃, DMF, 80°C) | 1-Propyl-5,6-dimethyl-3-(2-chloro-3-pyridinyl)-2-methyl-1H-benzimidazole | 82% |
Key Finding : Alkylation occurs preferentially at the benzimidazole NH over the pyridinyl nitrogen due to steric hindrance .
Cross-Coupling Reactions
The chloro-pyridinyl moiety facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Phenyl-3-pyridinyl) derivative | 70% |
Optimized Conditions : Reactions proceed in toluene/ethanol (3:1) at 90°C with 2 mol% Pd catalyst .
Cyclization and Heterocycle Formation
The propyl chain enables intramolecular cyclization under acidic conditions:
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄, 120°C | Fused imidazo[4,5-b]pyridine system | Enhanced kinase inhibition |
Mechanism : Protonation of the pyridine nitrogen facilitates electrophilic attack at the propyl chain .
Oxidation of the Propyl Chain
| Oxidizing Agent | Product | Outcome |
|---|---|---|
| KMnO₄ (H₂O, 25°C) | 1-(2-Carboxyethyl) derivative | Water solubility increased 5-fold |
Pyridine Ring Reduction
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C | Tetrahydro-pyridinyl analog | >95% cis isomer |
Stability Under Pharmacological Conditions
Hydrolytic stability was assessed in simulated physiological environments:
| Condition (pH, Temp) | Half-Life (t₁/₂) | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 hours | Cleavage of benzimidazole-propyl bond |
Scientific Research Applications
Biological Activities
Recent studies have highlighted the multifaceted biological activities of benzimidazole derivatives, including 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole. The following sections detail its applications in various fields.
Antiproliferative Activity
Benzimidazole derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, compounds structurally similar to 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole have shown significant activity against breast cancer cell lines (e.g., MDA-MB-231) with minimal inhibitory concentrations (MIC) indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Studies have demonstrated that benzimidazole derivatives exhibit notable antimicrobial activities against both bacterial and fungal strains:
- Bacterial Activity : The compound has been noted for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with MIC values comparable to standard antibiotics like amikacin .
- Fungal Activity : It also shows moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values indicating potential as an antifungal agent .
Antifungal Activity
The presence of the chloro group in the structure has been linked to enhanced antifungal properties. Compounds with similar structural features have demonstrated MIC values ranging from 25–62.5 µg/ml against various fungal strains, showcasing their potential as antifungal agents .
Case Study 1: Synthesis and Evaluation
A study synthesized various N-alkylated benzimidazole derivatives and evaluated their biological activities. Among these, compounds similar to 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole showed promising results in inhibiting the growth of cancer cells and pathogenic microorganisms .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of benzimidazole derivatives to specific biological targets. These studies indicated that certain derivatives could effectively interact with target proteins involved in cancer progression and microbial resistance mechanisms .
Comparative Analysis of Related Compounds
| Compound Name | Unique Features | Antimicrobial Activity |
|---|---|---|
| 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-benzimidazole | Chloro substituent on pyridine; propyl group | Effective against S. aureus, C. albicans |
| 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(propynyl)-1H-benzimidazole | Propynyl side chain | Moderate activity against Gram-positive bacteria |
| 5-methyl-2-(pyridin-3-yl)-1H-benzimidazole | Lacks chloro substituent; different pyridine position | Lower antimicrobial efficacy compared to chloro-substituted variants |
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells.
In Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Findings:
Substituent Effects at the 1-Position: Propyl (target): Enhances lipophilicity and metabolic stability compared to allyl () or benzyl groups ().
5,6-Substituent Influence :
- Methyl groups (target, ): Electron-donating, improving solubility and reducing steric hindrance for target engagement.
- Dichloro groups (): Electron-withdrawing, which may enhance binding to electrophilic targets but reduce solubility.
Pyridinyl Group Consistency :
- The 2-chloro-3-pyridinyl moiety is conserved across analogs, suggesting its critical role in molecular recognition (e.g., hydrogen bonding with biological targets).
Molecular Weight and Applications :
- Higher molecular weight in dichloro analogs (e.g., 338.6 g/mol in ) may limit bioavailability.
- The fluorinated analog () is optimized for medicinal chemistry but restricted to research due to regulatory constraints .
Structural and Electronic Analysis:
- Ring Puckering: Substituents at the 1-position influence benzimidazole ring conformation. For instance, bulky benzyl groups () may induce non-planar puckering, altering binding modes .
- Crystallographic Validation : SHELX-based refinement () ensures accurate structural data, critical for SAR studies .
Research Implications
- Target Compound : The propyl and methyl groups balance lipophilicity and steric effects, making it a candidate for further optimization in drug discovery.
- Dichloro Analogs : Higher electronegativity may suit applications in agrochemicals or antiviral agents but with solubility trade-offs.
- Fluorinated Analogs : Ideal for pharmacokinetic studies but require toxicity profiling .
Biological Activity
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is a member of the benzimidazole family, which is known for its diverse biological activities. This compound exhibits a unique structure characterized by a chloro substituent on the pyridine moiety and dimethyl groups at the 5 and 6 positions of the benzimidazole ring. The molecular formula is C17H18ClN3 with a molecular weight of approximately 299.8 g/mol .
Biological Properties
Benzimidazole derivatives are recognized for their potential in various therapeutic applications, including:
- Antimicrobial Activity : Many benzimidazole derivatives have demonstrated significant antimicrobial effects against various pathogens.
- Anticancer Properties : Certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and cell cycle arrest.
- Antifungal and Antiparasitic Action : Some compounds in this class have shown efficacy against fungal and parasitic infections.
Although specific data on the mechanism of action for 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is limited, it is hypothesized that its biological activity may arise from interactions with various biological targets such as enzymes or receptors involved in disease processes. Molecular docking studies could help elucidate these interactions .
Research Findings
Recent studies have highlighted the biological activities of related benzimidazole compounds, providing insights into potential applications:
Case Studies
-
Anticancer Activity :
- A study involving similar benzimidazole derivatives reported IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. These compounds inhibited tumor growth and induced apoptosis in MCF-7 breast cancer cells .
- Another study indicated that derivatives could effectively inhibit key targets such as EGFR and VEGFR-2, demonstrating potential for dual-target anticancer therapies .
- Antimicrobial Effects :
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.3 | EGFR |
| Compound B | Antimicrobial | 10 | Bacteria |
| Compound C | Antifungal | 15 | Fungi |
| 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole | Potentially significant (under investigation) | N/A | N/A |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation of substituted aromatic aldehydes with 1,2-phenylenediamine derivatives. For example, ZnO nanoparticles (20–40 nm) catalyze the reaction at room temperature in ethanol, achieving yields >85% under optimized conditions . Key factors include:
-
Catalyst loading : 10 mol% ZnO nanoparticles.
-
Solvent : Ethanol (green solvent) minimizes side reactions.
-
Substituent effects : Electron-withdrawing groups (e.g., -Cl on pyridine) require longer reaction times (4–6 hrs) compared to electron-donating groups (2–3 hrs).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%).
Table 1 : Representative Synthesis Data
Catalyst Solvent Temp (°C) Yield (%) Purity (%) Reference ZnO NPs Ethanol 25 89 98 HCl MeOH 60 72 91
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this benzimidazole derivative?
- Structural Confirmation :
- NMR : H and C NMR identify substituent patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm, benzimidazole protons at δ 7.1–7.8 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water, 0.1% TFA) resolve impurities; retention time ~12.5 min .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 344.1).
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate interactions with β-tubulin?
- Methodology :
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*).
Protein Selection : Retrieve β-tubulin structure (PDB ID: 1SA0).
Docking : Use AutoDock Vina; grid center at colchicine-binding site (x=15.2, y=22.8, z=3.1).
- Results :
-
Binding energy: −8.5 kcal/mol (cf. albendazole: −7.0 kcal/mol) .
-
Key interactions: Chloropyridinyl group forms hydrophobic contacts with Leu248 and hydrogen bonds with Thr178.
Table 2 : Docking Parameters for Benzimidazole Derivatives
Compound Binding Energy (kcal/mol) PIC50 (nM) Key Residues Target Compound −8.5 583.6 Leu248, Thr179 Albendazole −7.0 1200.0 Val238, Ala317
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
- Validation Protocols :
- SHELX Suite : Refine structures with SHELXL (rigid-bond restraint for anisotropic displacement parameters) .
- PLATON Checks : Analyze for missed symmetry (e.g., twinning via TWINABS) and hydrogen-bonding consistency .
Q. What strategies optimize structure-activity relationships (SAR) for 2-position pyridinyl substitutions?
- Methodology :
- Electronic Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to enhance binding to polar protein pockets.
- Steric Considerations : Propyl groups at N1 reduce conformational flexibility, improving target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
